Dalbraminol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dalbraminol can be synthesized through a multi-step process involving the reaction of 1-phenoxy-3-chloropropane with 2-(1,3,5-trimethylpyrazol-4-yl)amine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dalbraminol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols .
Scientific Research Applications
Dalbraminol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating cardiovascular diseases, including hypertension and arrhythmia.
Mechanism of Action
Dalbraminol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure . By inhibiting these receptors, this compound reduces the heart’s workload and oxygen demand, leading to a decrease in blood pressure and heart rate . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Propranolol: Another beta blocker used for similar cardiovascular conditions.
Metoprolol: Known for its selective beta-1 receptor blocking activity.
Atenolol: A beta blocker with a longer half-life compared to Dalbraminol.
Uniqueness: this compound is unique due to its specific chemical structure, which includes a phenoxy group and a trimethylpyrazolyl moiety. This structure contributes to its distinct pharmacological profile and receptor binding characteristics .
Properties
CAS No. |
81528-80-5 |
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Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-phenoxy-3-[2-[(1,3,5-trimethylpyrazol-4-yl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C17H26N4O2/c1-13-17(14(2)21(3)20-13)19-10-9-18-11-15(22)12-23-16-7-5-4-6-8-16/h4-8,15,18-19,22H,9-12H2,1-3H3 |
InChI Key |
CRKZWPJRHFAGCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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